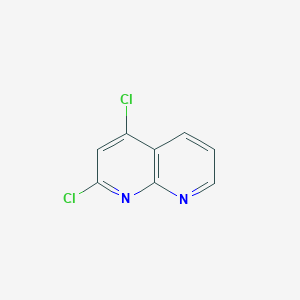

2,4-Dichloro-1,8-naphthyridine

Description

Significance of the 1,8-Naphthyridine (B1210474) Framework in Synthetic and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a prominent heterocyclic system that forms the core of numerous compounds with diverse biological activities. ekb.egresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com This framework is a key pharmacophore in the development of new therapeutic agents. ekb.eg Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological properties, including:

Anticancer: They can act as DNA intercalating agents, topoisomerase inhibitors, and inhibitors of protein kinases. ekb.eg

Antimicrobial: The first discovered 1,8-naphthyridine derivative, nalidixic acid, exhibited antibacterial activity. ekb.eg Other derivatives have shown efficacy against various bacterial and fungal strains. researchgate.netmdpi.comsmolecule.com

Antiviral: Certain 1,8-naphthyridine compounds have been investigated for their potential antiviral properties. ekb.egnih.gov

Anti-inflammatory and Analgesic: These activities are also associated with the 1,8-naphthyridine scaffold. ekb.egnih.gov

Neurological Disorders: Derivatives have shown potential in addressing conditions like Alzheimer's disease and depression. ekb.egnih.gov

The versatility of the 1,8-naphthyridine system allows for molecular modifications to enhance its physicochemical properties and generate compounds with optimized therapeutic effects. mdpi.com

Unique Structural Attributes of 2,4-Dichloro-1,8-naphthyridine and its Influence on Reactivity

The defining feature of this compound is the presence of two chlorine atoms at the 2 and 4 positions of the naphthyridine core. This dichlorinated structure significantly influences the compound's reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups, facilitating their replacement by a variety of nucleophiles. chemimpex.comchemimpex.com This reactivity allows for the synthesis of a diverse range of 2,4-disubstituted-1,8-naphthyridine derivatives.

The electronic properties of the naphthyridine ring system, combined with the electron-withdrawing nature of the chlorine atoms, render the C2 and C4 positions susceptible to nucleophilic attack. This predictable reactivity is a key advantage in the design and synthesis of new molecules with desired functionalities.

Overview of Research Trajectories Involving this compound and Related Derivatives

Research involving this compound has been multifaceted, with significant efforts in both medicinal chemistry and materials science. chemimpex.com

In medicinal chemistry , this compound serves as a crucial building block for the synthesis of potential therapeutic agents. chemimpex.com Researchers have explored its use in developing:

Antimicrobial agents: By modifying the structure, scientists aim to create new compounds to combat bacterial infections. chemimpex.com

Anticancer agents: The scaffold is used to design molecules that can inhibit cancer cell growth. ekb.eg

Kinase inhibitors: Naphthyridine derivatives are being investigated for their ability to modulate the activity of kinases, which are implicated in various diseases. chembk.com

In materials science , this compound and its derivatives are explored for their potential in creating advanced materials. chemimpex.comchemimpex.com The rigid and planar structure of the naphthyridine core makes it a candidate for applications in:

Organic Light-Emitting Diodes (OLEDs): Naphthyridine-containing compounds are studied for their luminescence properties. researchgate.net

Advanced polymers and coatings: The stability and reactivity of the compound allow for its incorporation into materials with enhanced durability and resistance. chemimpex.comchemimpex.com

The ongoing research on this compound highlights its importance as a versatile scaffold with the potential for further discoveries in both drug development and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQHBZIXZFQYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593906 | |

| Record name | 2,4-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59514-89-5 | |

| Record name | 2,4-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 1,8 Naphthyridine and Its Precursors

Classical Annulation Reactions for 1,8-Naphthyridine (B1210474) Core Formation

The synthesis of the 1,8-naphthyridine heterocyclic system is foundational for obtaining its chlorinated derivatives. Numerous methods for creating this fused pyridine (B92270) ring system have been developed, many of which are analogous to quinoline (B57606) syntheses, typically starting from an aminopyridine precursor. ekb.eg The specific isomer, 1,8-naphthyridine, is generally produced from 2-aminopyridine (B139424). ekb.eg However, the inherent lower electron density of the pyridine ring compared to the benzene (B151609) ring in aniline (B41778) can render some classical methods less efficient for naphthyridine synthesis. ekb.eg

Friedländer Condensation with 2-Aminonicotinaldehyde and Carbonyl Compounds

The Friedländer condensation is widely regarded as one of the most effective and straightforward methods for constructing the 1,8-naphthyridine scaffold. ekb.egnih.gov This reaction involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, followed by cyclodehydration. connectjournals.comsphinxsai.com While traditional methods often required harsh conditions and long reaction times, modern variations have introduced milder and more efficient catalysts and conditions. ekb.egconnectjournals.comniscpr.res.in

The reaction is versatile, accommodating a range of carbonyl compounds, including 1,3-dicarbonyls like alkyl acetoacetates and acetylacetone, as well as acetoacetamides. connectjournals.com Research has focused on developing more environmentally benign and efficient catalytic systems. These include using ionic liquids, microwave irradiation, and solvent-free grinding conditions to improve yields and reduce reaction times. nih.govconnectjournals.comniscpr.res.in For instance, using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions allows the reaction to proceed efficiently at room temperature within minutes. connectjournals.com Similarly, microwave-assisted synthesis in the presence of piperidine (B6355638) has dramatically reduced reaction times from hours to minutes while improving yields. niscpr.res.in

| Catalyst | Solvent/Condition | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Piperidine | Methanol / Microwave | - | Rapid reaction (minutes), improved yields | niscpr.res.in |

| CeCl₃·7H₂O | Solvent-free grinding | Room Temperature | High yields, short reaction time, simple work-up | connectjournals.com |

| ZrOCl₂·8H₂O | Solvent-free grinding | 70-80°C | Very good yields, high purity, environmentally benign | niscpr.res.in |

| Ammonium (B1175870) Sulphamate (NH₂SO₃NH₄) | Solid-state grinding | Room Temperature | High yields, clean reaction, simple procedure | sphinxsai.com |

| Choline (B1196258) Hydroxide (B78521) (ChOH) | Water | 50°C | Gram-scale synthesis, excellent yields, sustainable | acs.org |

| Basic Ionic Liquids (e.g., [Bmmim][Im]) | Ionic Liquid | 50-80°C | Reusable catalyst, good yields, simple separation | nih.govacs.org |

Gould–Jacob Reaction in Naphthyridine Synthesis

The Gould-Jacob reaction is another classical pathway adapted for naphthyridine synthesis. ekb.egmdpi.com The process typically begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). ekb.egd-nb.info This is followed by a thermal cyclization of the resulting intermediate, usually at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether, to form the 4-oxo-1,8-naphthyridine ring system. ekb.egd-nb.infomdpi.com

Despite its utility in quinoline synthesis, the Gould-Jacob reaction is often less productive for naphthyridines. ekb.eg This reduced efficiency is attributed to the deactivating effect of the nitrogen atom in the pyridine ring, which makes the cyclization step more difficult compared to the analogous reaction with anilines. ekb.eg The regioselectivity of the cyclization can also be a complex issue, influenced by both steric and electronic factors of substituents on the pyridine ring. d-nb.infomdpi.com

Skraup Synthesis Approaches for Naphthyridines

The Skraup synthesis is a historic method for preparing quinolines that has been adapted for naphthyridines. nih.govacs.orgkashanu.ac.ir The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. kashanu.ac.ir While it is a recognized classical method for accessing the 1,8-naphthyridine core, like the Gould-Jacob reaction, it is generally considered inefficient for this specific heterocyclic system due to the lower reactivity of the aminopyridine starting material. ekb.egmdpi.com

Meth-Cohn Reaction for Chlorinated Naphthyridine Intermediates

The Meth-Cohn reaction provides a direct route to chlorinated naphthyridine intermediates. A key example is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg This reaction utilizes a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts on an N-(pyridin-2-yl)acetamide precursor to achieve cyclization and chlorination in a single process. ekb.egresearchgate.net This method is particularly valuable as it installs a chlorine atom and a formyl group simultaneously, providing a versatile intermediate for further functionalization. niscpr.res.in

Combes and Conard-Limpach Methodologies

The Combes and Conard-Limpach reactions are additional classical methods applied to naphthyridine synthesis, though they are also noted to be less productive than for quinolines. ekb.egacs.org

Combes Reaction : This method synthesizes 1,8-naphthyridine derivatives through the acid-catalyzed condensation of an aminopyridine with a 1,3-diketone. ekb.eg For example, 2,6-diaminopyridine (B39239) can be reacted with 1,3-diketones in polyphosphoric acid (PPA) to form 2-amino-5,7-disubstituted-1,8-naphthyridines. ekb.eg

Conard-Limpach Method : This reaction involves the condensation of an aminopyridine with a β-ketoester, such as ethyl acetoacetate. ekb.egmdpi.com The resulting intermediate undergoes thermal cyclization to yield a 1,8-naphthyridin-4-one derivative. ekb.eg For instance, 6-methyl-2-aminopyridine reacts with ethyl acetoacetate, followed by ring transformation at high temperature, to yield 2,7-dimethyl-1,8-naphthyridine-4-(1H)-one. ekb.eg

Targeted Synthesis of Dichloro-1,8-Naphthyridine Species

The direct synthesis of 2,4-dichloro-1,8-naphthyridine typically involves the chlorination of a suitable precursor that already contains the 1,8-naphthyridine core with oxygen-containing functional groups at the 2- and 4-positions, such as hydroxyl or oxo groups. The most common method for this transformation is treatment with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). nih.govchemicalbook.com

A well-documented route to a derivative involves starting from 2-aminonicotinic acid. nih.gov This precursor is first reacted with an ethyl N,N-dialkylmalonamate and POCl₃ to generate an N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamide intermediate. Subsequent reaction of this intermediate with an excess of refluxing phosphorus oxychloride successfully converts the 2-oxo group into a chloro group, affording the final N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide. nih.gov

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamide | Excess Phosphorus Oxychloride (POCl₃) | Reflux | N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide | nih.gov |

| 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | Phosphorus Oxychloride (POCl₃) | - | 2-Chloro-1,8-naphthyridine-3-carboxylic acid | ispub.com |

| 1,8-Naphthyridine-2,7-dione | POCl₃, PCl₅ | Reflux for 6h | 2,7-Dichloro-1,8-naphthyridine (B19096) | chemicalbook.com |

This chlorination strategy is a general and effective method for producing various dichloro-naphthyridine isomers from their corresponding dihydroxy or oxo-hydroxy precursors. chemicalbook.com

Synthesis of this compound

The synthesis of this compound is a key transformation that opens avenues for diverse functionalization. A common route involves the chlorination of a dihydroxy precursor. For instance, N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides can be treated with an excess of refluxing phosphorus oxychloride to yield N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides. nih.gov This method highlights a direct approach to obtaining the dichlorinated scaffold from a corresponding oxo-derivative.

Another established method starts from 2-aminonicotinic acid, which is treated with ethyl N,N-dialkylmalonamate and phosphorus oxychloride at elevated temperatures to produce N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides. nih.gov Subsequent reaction with excess phosphorus oxychloride furnishes the desired this compound derivatives. nih.gov The reactivity of the chlorinated structure makes it an excellent building block for developing novel compounds with enhanced properties, finding use in antimicrobial agents, herbicides, and advanced materials. chemimpex.com

Synthesis of 2,7-Dichloro-1,8-naphthyridine

A related and equally important compound is 2,7-dichloro-1,8-naphthyridine. A prevalent method for its synthesis involves the chlorination of 1,8-naphthyridine-2,7-diol. chemicalbook.comnih.gov This reaction is typically carried out by heating a mixture of the diol with phosphorus pentachloride and phosphorus oxychloride under reflux for several hours. chemicalbook.com After the reaction, the mixture is carefully poured over crushed ice and neutralized to precipitate the product, which can then be purified by recrystallization. chemicalbook.com This process has been reported to yield the desired 2,7-dichloro-1,8-naphthyridine in good yields, around 74%. chemicalbook.com The resulting 2,7-dichloro-1,8-naphthyridine is a valuable intermediate for further chemical modifications, such as in Suzuki-Miyaura cross-coupling reactions to produce 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. researchgate.netthieme-connect.com

Vilsmeier-Haack Cyclization for Formyl-Chlorinated Naphthyridines

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of formyl-chlorinated naphthyridines. This reaction typically involves the treatment of an N-acylaminopyridine with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide (DMF). ekb.egekb.eg For example, the cyclization of N-(pyridin-2-yl)acetamide using the Vilsmeier-Haack reagent provides a regioselective and efficient route to 2-chloro-3-formyl-1,8-naphthyridine. eurjchem.comkashanu.ac.ir This one-pot synthesis is advantageous due to its simplicity and effectiveness. ekb.eg The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can undergo various transformations, including the synthesis of chalcones and other heterocyclic systems. ekb.egeurjchem.com The formyl group can be further modified, for instance, by conversion to an alkoxy carbonyl group. eurjchem.com

Green Chemistry Principles in 1,8-Naphthyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridines to develop more environmentally benign and sustainable processes.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering advantages such as rapid reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. niscpr.res.inrasayanjournal.co.in The Friedlander condensation, a key reaction for synthesizing 1,8-naphthyridines, has been successfully adapted to microwave conditions. For example, the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be carried out in the presence of ammonium acetate (B1210297) under solvent-free microwave irradiation, affording 1,8-naphthyridines in high yields (80-92%) within a few minutes. niscpr.res.in This method avoids the use of harsh reaction conditions and long reaction times associated with traditional methods. niscpr.res.in Microwave irradiation has also been employed in the synthesis of various fused 1,8-naphthyridine systems, such as 1,2,4-triazolo[4,3-a] nih.govCurrent time information in Bangalore, IN.naphthyridines, often under solvent-free conditions using catalysts like FeCl3·6H2O. niscpr.res.in

Ionic Liquid-Catalyzed Condensation Reactions

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. They have been effectively utilized in the synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction. nih.govacs.orgnih.gov Basic ionic liquids, such as [Bmmim][Im], have shown remarkable catalytic activity in the condensation of 2-amino-3-pyridinecarboxaldehyde (B47744) with α-methylene carbonyl compounds. nih.govacs.org These reactions can be performed under solvent-free conditions, and the ionic liquid can often be recovered and reused multiple times without a significant loss of activity. nih.gov Another notable example is the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. acs.orgacs.orgresearchgate.netacs.org This approach is particularly advantageous as it uses a non-toxic, water-soluble, and metal-free catalyst. acs.orgacs.orgresearchgate.netacs.org

Aqueous Media Reactions for Sustainable Production

The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and economic benefits. The Friedlander reaction for the synthesis of 1,8-naphthyridines has been successfully performed in aqueous media. acs.orgacs.orgresearchgate.netacs.orgnih.gov Researchers have reported the gram-scale synthesis of 1,8-naphthyridines by reacting 2-aminonicotinaldehyde with various carbonyl compounds in water, catalyzed by the ionic liquid choline hydroxide. acs.orgacs.orgresearchgate.netnih.gov This method is not only environmentally friendly but also highly efficient, providing excellent yields of the desired products. acs.org The use of water as a solvent avoids the need for volatile and often toxic organic solvents, making the process safer and more sustainable. acs.orgnih.gov

Reactivity Profiles and Mechanistic Studies of 2,4 Dichloro 1,8 Naphthyridine

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing 2,4-dichloro-1,8-naphthyridine. The electron-withdrawing effect of the two ring nitrogens significantly activates the chloro-substituted positions for nucleophilic attack. In dihalo-N-heterocycles like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, nucleophilic substitution typically shows high regioselectivity. wuxiapptec.comnih.govstackexchange.com

The key mechanistic feature of an SNAr reaction is the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent loss of the halide leaving group restores the aromaticity. nih.gov For this compound, a nucleophile can attack either the C4 or the C2 position. The regioselectivity is dictated by the relative stability of the corresponding Meisenheimer intermediates. Generally, the C4 position is more reactive towards nucleophiles. This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the intermediate formed upon attack at C4, compared to the stabilization offered by the nitrogen at position 8 for an attack at C2.

This selective reactivity allows for the sequential replacement of the chlorine atoms. For instance, reaction with one equivalent of a nucleophile, such as an amine or an alkoxide, under controlled conditions would predominantly yield the 4-substituted-2-chloro-1,8-naphthyridine. A second, often more forcing, reaction with a different nucleophile can then be used to replace the remaining chlorine at the C2 position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize the this compound core. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for aryl and alkenyl derivatization. nih.govrsc.orgnih.gov For this compound, this reaction demonstrates notable regioselectivity. Studies have shown that under specific palladium catalysis conditions, the coupling reaction occurs preferentially at the C4 position. nih.gov

This C4-selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands. For example, the use of a specific palladium precatalyst with potassium fluoride (B91410) (KF) as a base in tetrahydrofuran (B95107) (THF) at room temperature leads to the major product resulting from reaction at the C4-chloro position. nih.gov This ligand-controlled selectivity is significant as halides adjacent to nitrogen (like the C2 position) are conventionally more reactive in such cross-couplings. nih.gov The ability to selectively functionalize the C4 position opens pathways for synthesizing complex molecules where further diversification at the C2 position is desired.

| Substrate | Arylboronic Acid | Catalyst System | Product (Major) | Selectivity (C4:C2) | Yield |

| This compound | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), KF, THF | 2-Chloro-4-phenyl-1,8-naphthyridine | ~8:1 | High |

| This compound | 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), KF, THF | 2-Chloro-4-(4-methoxyphenyl)-1,8-naphthyridine | High | High |

This table is representative of typical Suzuki-Miyaura coupling reactions on this compound, based on reported selectivities for similar systems. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a powerful alternative to classical methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines under relatively mild conditions. libretexts.orgalfa-chemistry.com

In the context of this compound, the Buchwald-Hartwig amination allows for the regioselective introduction of amino groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and controlling selectivity. Similar to other cross-coupling reactions on this scaffold, amination is expected to occur preferentially at the more reactive C4 position. This allows for the synthesis of 4-amino-2-chloro-1,8-naphthyridines, which can serve as versatile intermediates for further functionalization.

| Amine | Catalyst | Ligand | Base | Product (Major) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 2-Chloro-4-morpholino-1,8-naphthyridine |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-(2-Chloro-1,8-naphthyridin-4-yl)aniline |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | N-Benzyl-2-chloro-1,8-naphthyridin-4-amine |

This table presents hypothetical examples of Buchwald-Hartwig amination on this compound, illustrating the expected regioselectivity and components based on established protocols.

Beyond the Buchwald-Hartwig amination for C-N bond formation, other cross-coupling methods can be employed to form C-O bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols or phenols. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions require harsh conditions, modern variations with improved ligands and soluble copper sources operate under milder temperatures. wikipedia.org

The mechanism of the Ullmann-type C-O coupling involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org For this compound, a regioselective reaction with an alcohol in the presence of a copper catalyst and a suitable base would be expected to yield a 4-alkoxy-2-chloro-1,8-naphthyridine. In some cases, C-O bond formation can also be achieved without a transition metal catalyst via an SNAr mechanism if a strong nucleophile like sodium methoxide (B1231860) is used under heating, as demonstrated in related chloro-naphthyridine systems. nih.gov

Electrophilic Reactivity of the Naphthyridine System

The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the aromatic rings strongly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration and halogenation. rsc.org In contrast to electron-rich aromatic systems like benzene (B151609), which readily undergo EAS, the naphthyridine nucleus requires harsh reaction conditions for such transformations to proceed, and they often result in low yields.

Computational studies on the nitration of the parent pyridine (B92270) ring show that while the reaction is mechanistically feasible, the strong acidic medium required for generating the nitronium ion (NO₂⁺) electrophile leads to the protonation of the ring nitrogen. rsc.orgmasterorganicchemistry.com This protonation further deactivates the ring towards electrophilic attack. Given that this compound contains two such deactivating pyridine rings, its electrophilic reactivity is exceedingly low. Direct electrophilic attack on the carbon backbone is generally not a synthetically viable pathway for this compound.

Reduction and Hydrogenation Pathways

The this compound scaffold can undergo reduction through two main pathways: hydrogenation of the heterocyclic rings or hydrogenolysis (dechlorination) of the carbon-chlorine bonds.

Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel, can reduce the aromatic rings. libretexts.orgtcichemicals.com The complete reduction of the 1,8-naphthyridine nucleus would lead to a decahydro-1,8-naphthyridine (B1652190) derivative. However, selective reduction of one of the two pyridine rings is more common, yielding tetrahydro-1,8-naphthyridine derivatives. The specific conditions, including catalyst choice, pressure, and temperature, determine the extent of hydrogenation.

Simultaneously, the C-Cl bonds can be susceptible to hydrogenolysis, a reaction where a bond is cleaved by hydrogen. This process would replace the chlorine atoms with hydrogen atoms, leading to a dechlorinated naphthyridine product. This side reaction is particularly common in catalytic hydrogenations of aryl halides. google.com To achieve selective ring hydrogenation without dechlorination, specialized catalysts or the addition of inhibitors may be necessary. Conversely, if complete dechlorination is the goal, reaction conditions can be optimized to favor hydrogenolysis, for example, by using a catalyst like palladium on carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate.

Condensation and Cyclization Reactions with Nucleophiles

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions with various nucleophiles. The chlorine atoms, particularly the one at the C2 position, are readily displaced by nucleophiles, initiating a sequence of reactions that lead to the formation of new rings.

A prominent example of this reactivity is the reaction with hydrazine (B178648) and its derivatives. While direct experimental data on this compound is limited, the well-established reactivity of 2-chloro-1,8-naphthyridines provides a strong precedent. The reaction of a 2-chloro-1,8-naphthyridine (B101967) with hydrazine hydrate (B1144303) typically results in the formation of a 2-hydrazinyl-1,8-naphthyridine (B13676080) intermediate. This intermediate is then poised for subsequent condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone. This hydrazone can then undergo oxidative cyclization to yield a triazolo[4,3-a] rsc.orgmdpi.comnaphthyridine, a fused tricyclic system.

Similarly, condensation with bidentate nucleophiles can lead to the formation of other fused systems. For instance, reaction with diamines or amino alcohols could potentially lead to the formation of pyrimido- or oxazino-fused naphthyridines, respectively. The regioselectivity of the initial nucleophilic attack would likely favor the C2 position due to the electronic influence of the ring nitrogens.

Table 1: Examples of Fused Heterocyclic Systems Derived from Chloro-1,8-naphthyridines

| Starting Material Analogue | Reagent | Fused Product | Reference |

|---|---|---|---|

| 2-Chloro-3-phenyl-1,8-naphthyridine | Hydrazine hydrate, then aromatic aldehydes | 1-Aryl-4-phenyl-1,2,4-triazolo[4,3-a] rsc.orgmdpi.comnaphthyridines | |

| 2-Amino-1,8-naphthyridine | Diethyl ethoxymethylenemalonate | Anthyridines (via thermal cyclization) | rsc.org |

| 2-Acetamido-1,8-naphthyridine-3-carboxamide | - | Pyrimido[4,5-b] rsc.orgmdpi.comnaphthyridines | rsc.org |

Formation of Schiff Bases and Related Imines

The formation of Schiff bases and related imines from this compound typically proceeds through an intermediate where one of the chlorine atoms is first replaced by a primary amino or hydrazinyl group. As discussed in the previous section, the reaction with hydrazine yields a 2-hydrazinyl-1,8-naphthyridine. This derivative can then readily condense with aromatic or aliphatic aldehydes to form the corresponding hydrazones, which are a class of imines.

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine. These hydrazone derivatives of 1,8-naphthyridine are often stable, crystalline solids and serve as important intermediates in the synthesis of other heterocyclic systems, as seen in the formation of triazolonaphthyridines.

While direct synthesis of Schiff bases from a 2-amino-4-chloro-1,8-naphthyridine is plausible, the literature more frequently documents the synthesis of hydrazones from the more readily accessible hydrazinyl precursors. The reactivity of the remaining chlorine atom at the C4 position in these imine derivatives allows for further functionalization.

Table 2: Synthesis of Hydrazones from a 2-Hydrazinyl-1,8-naphthyridine Precursor

| Hydrazinyl-naphthyridine Precursor | Aldehyde | Product (Hydrazone) | Reaction Conditions |

|---|---|---|---|

| 2-Hydrazinyl-3-phenyl-1,8-naphthyridine | Benzaldehyde | Benzaldehyde (3-phenyl-1,8-naphthyridin-2-yl)hydrazone | DMF, microwave irradiation |

| 2-Hydrazinyl-3-phenyl-1,8-naphthyridine | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde (3-phenyl-1,8-naphthyridin-2-yl)hydrazone | DMF, microwave irradiation |

| 2-Hydrazinyl-3-phenyl-1,8-naphthyridine | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde (3-phenyl-1,8-naphthyridin-2-yl)hydrazone | DMF, microwave irradiation |

Halogenation and Functional Group Interconversion Strategies

The chlorine atoms of this compound are themselves products of a halogenation reaction and can be further manipulated through functional group interconversion strategies. The synthesis of dichloronaphthyridines often involves the treatment of the corresponding naphthyridinediones with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). This reaction converts the hydroxyl groups of the tautomeric dione (B5365651) form into chloro substituents.

Once installed, these chlorine atoms can be replaced by other functional groups via nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is an important consideration. In systems like 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the electronic environment of the 1,8-naphthyridine ring may influence this selectivity. It is anticipated that the C2 and C4 positions will exhibit differential reactivity based on the specific nucleophile and reaction conditions employed. For instance, palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine (B19096) has shown that both mono- and di-substitution can be achieved, suggesting that similar controlled substitutions may be possible for the 2,4-dichloro isomer. diva-portal.org

A key functional group interconversion is the halogen exchange, or Finkelstein reaction. This reaction allows for the conversion of a chloro derivative to a fluoro, bromo, or iodo derivative. For example, treatment with a fluoride source, such as potassium fluoride in an aprotic polar solvent, could potentially yield 2,4-difluoro-1,8-naphthyridine. Similarly, reaction with sodium iodide in acetone (B3395972) would be expected to produce 2,4-diiodo-1,8-naphthyridine. These reactions proceed via an SN2-like mechanism and are driven by the precipitation of the less soluble sodium chloride from the reaction mixture.

Table 3: Potential Functional Group Interconversions for this compound

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| 1,8-Naphthyridine-2,4-dione | POCl₃ / PCl₅ | This compound | Chlorination |

| This compound | NaI in acetone | 2,4-Diiodo-1,8-naphthyridine | Finkelstein Reaction |

| This compound | KF in polar aprotic solvent | 2,4-Difluoro-1,8-naphthyridine | Halogen Exchange |

| This compound | R-NH₂ / Pd catalyst | 2-Chloro-4-(R-amino)-1,8-naphthyridine or 2,4-Di(R-amino)-1,8-naphthyridine | Nucleophilic Aromatic Substitution |

Reactions Involving Nitrogen Atom Centers (e.g., Quaternization)

The nitrogen atoms of the 1,8-naphthyridine ring are basic and can react with electrophiles. A common reaction at the nitrogen centers is quaternization, which involves the N-alkylation of the heterocyclic ring with an alkyl halide, such as methyl iodide or ethyl bromide. This reaction typically results in the formation of a quaternary ammonium salt, a 1-alkyl-2,4-dichloro-1,8-naphthyridinium halide.

In the case of this compound, there are two nitrogen atoms (N1 and N8) that could potentially undergo alkylation. The regioselectivity of this reaction would be influenced by steric and electronic factors. The chlorine atom at the C2 position may sterically hinder the approach of the alkylating agent to the N1 atom. Conversely, the electronic distribution within the ring will also play a crucial role in determining which nitrogen is more nucleophilic. Studies on related heterocyclic systems, such as indazoles, have shown that the regioselectivity of N-alkylation can be highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

The resulting N-alkylated products, or naphthyridinium salts, would exhibit altered reactivity compared to the parent molecule. The positive charge on the nitrogen atom would further activate the ring towards nucleophilic attack, potentially influencing the ease of substitution of the chlorine atoms at the C2 and C4 positions.

Table 4: Potential Quaternization Reaction of this compound

| Starting Material | Alkylating Agent | Potential Product(s) |

|---|---|---|

| This compound | Methyl iodide (CH₃I) | 1-Methyl-2,4-dichloro-1,8-naphthyridinium iodide and/or 8-Methyl-2,4-dichloro-1,8-naphthyridinium iodide |

| This compound | Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-2,4-dichloro-1,8-naphthyridinium bromide and/or 8-Ethyl-2,4-dichloro-1,8-naphthyridinium bromide |

Derivatization Strategies for Enhanced Bioactivity and Functionalization

Diversification at Halogenated Positions (C-2, C-4)

The defining characteristic of 2,4-dichloro-1,8-naphthyridine is the presence of two chlorine atoms at the C-2 and C-4 positions of the naphthyridine core. This dichlorinated structure profoundly influences the compound's reactivity, rendering it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms function as effective leaving groups, enabling their replacement by a wide array of nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse library of 2,4-disubstituted-1,8-naphthyridine derivatives. The inherent electronic properties of the naphthyridine ring system, augmented by the electron-withdrawing nature of the chlorine atoms, make the C-2 and C-4 positions particularly susceptible to nucleophilic attack. This predictable reactivity is a significant advantage in the rational design and synthesis of new molecules with desired functionalities.

The strategic replacement of the chloro groups with various nucleophiles has been extensively explored to modulate the biological activity of the resulting compounds. For instance, substitution with different amines, alcohols, and thiols can lead to derivatives with a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.

| Nucleophile | Resulting Substituent at C-2/C-4 | Reference Reaction Type |

| Amines (R-NH₂) | Amino derivatives (-NHR) | Nucleophilic Aromatic Substitution (SNAr) |

| Alcohols (R-OH) | Ether derivatives (-OR) | Nucleophilic Aromatic Substitution (SNAr) |

| Thiols (R-SH) | Thioether derivatives (-SR) | Nucleophilic Aromatic Substitution (SNAr) |

| Azides (N₃⁻) | Azido derivatives (-N₃) | Nucleophilic Aromatic Substitution (SNAr) |

| Hydrazines (R-NHNH₂) | Hydrazinyl derivatives (-NHNHR) | Nucleophilic Aromatic Substitution (SNAr) |

Functionalization at the C-3 Position of the Naphthyridine Core

Beyond the reactive chloro groups, the C-3 position of the 1,8-naphthyridine (B1210474) core presents another valuable site for functionalization. Modifications at this position have been shown to be critical for enhancing the binding affinity and potency of derivatives targeting various biological receptors. Structure-activity relationship (SAR) studies have demonstrated that the introduction of specific functional groups at C-3 can significantly influence the pharmacological profile of the molecule nih.gov.

One notable strategy involves the incorporation of secondary amines at the 3rd position of the nucleus, which has been shown to improve the binding efficiency and potency of compounds targeting the Adenosine A2A receptor nih.gov. Another successful approach is the introduction of a carboxylic acid group, leading to the synthesis of 1,8-naphthyridine-3-carboxylic acid analogues with potential therapeutic applications researchgate.net. These modifications highlight the importance of the C-3 position as a key determinant of biological activity.

| Functional Group Introduced at C-3 | Synthetic Approach | Potential Biological Target/Activity |

| Secondary Amines | Various condensation and coupling reactions | Adenosine A2A receptor antagonists nih.gov |

| Carboxylic Acid | Hydrolysis of corresponding esters or nitriles | H1R antagonism researchgate.net |

| Carbonitrile | Cyclization reactions | Anti-mycobacterial rsc.org |

| Aryl groups | Suzuki or Stille coupling reactions | Antimicrobial figshare.com |

Introduction of Various Substituents for Structural Modulation

The introduction of a wide range of substituents onto the 1,8-naphthyridine scaffold is a key strategy for modulating its three-dimensional structure and, consequently, its biological properties. The nature, size, and electronic properties of these substituents can profoundly impact how the molecule interacts with its biological target. The 1,8-naphthyridine core is considered a "privileged scaffold" due to its ability to serve as a foundation for ligands that bind to a diverse range of biological targets researchgate.netnih.gov.

Researchers have successfully synthesized and evaluated numerous 1,8-naphthyridine derivatives bearing different substituents, leading to the discovery of compounds with a wide array of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects nih.gov. The versatility of this scaffold allows for fine-tuning of its properties to optimize potency and selectivity for a specific biological target.

| Substituent Type | Position of Introduction | Resulting Biological Activity |

| Phenyl rings | N-1 | Topoisomerase II inhibition, Anticancer semanticscholar.org |

| Secondary amines | C-3 | Potential anti-Parkinson's agents (A2A receptor antagonists) nih.gov |

| Carboxylic acid analogues | C-3 | Antihistaminic (H1R antagonism) researchgate.net |

| Various aryl groups | C-3 | Antimicrobial figshare.com |

| Fused heterocyclic rings | Multiple | Anti-inflammatory, Anticancer tandfonline.com |

Molecular Hybridization Approaches for Novel Analogues

Molecular hybridization is an advanced strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This approach aims to create novel analogues with improved affinity, efficacy, and a modified pharmacological profile, potentially overcoming drug resistance or reducing side effects. The 1,8-naphthyridine scaffold is an excellent candidate for molecular hybridization due to its versatile chemistry and established biological importance.

One such approach involves the use of click chemistry, a set of powerful and reliable reactions, to link the 1,8-naphthyridine core with other bioactive molecules, such as alkaloids mdpi.com. Another strategy is the direct synthesis of hybrid molecules incorporating the 1,8-naphthyridine structure. For example, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been designed and synthesized through a molecular hybridization approach to develop new anti-mycobacterial agents rsc.org. These hybrid molecules integrate the structural features of 1,8-naphthyridine with other chemical moieties known to have therapeutic effects, leading to the development of innovative drug candidates.

| Hybridization Strategy | Partner Pharmacophore/Molecule | Resulting Hybrid Compound Class | Potential Therapeutic Application |

| Click Chemistry | Alkaloids | 1,2,3-Triazole-linked naphthyridine-alkaloid hybrids | Varied, based on the alkaloid used mdpi.com |

| Direct Synthesis | Carbonitrile-containing moieties | 1,8-Naphthyridine-3-carbonitrile derivatives | Anti-mycobacterial rsc.org |

| Conjugation | Substituted phenyl rings | N1-aryl-1,8-naphthyridines | Anticancer (Topoisomerase II inhibitors) semanticscholar.org |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). ebsco.com For 2,4-dichloro-1,8-naphthyridine, NMR analysis confirms the arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the protons on the naphthyridine ring system exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region of the spectrum. For instance, in a related 2,7-dichloro-1,8-naphthyridine (B19096), the protons resonate at specific ppm values, which are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the ring. acs.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to chlorine atoms will be significantly shifted downfield due to the deshielding effect of the electronegative chlorine. The chemical shifts of the other carbon atoms in the naphthyridine rings are also distinct and aid in the complete structural assignment. rsc.org

Table 1: Representative NMR Data for Dichloro-1,8-naphthyridine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.15 | d | 8.5 | CHHetar |

| ¹H | 7.86 | d | 8.7 | CHHetar |

| ¹³C | 160.9 | - | - | CAr/Hetar |

| ¹³C | 156.1 | - | - | CAr/Hetar |

| ¹³C | 138.7 | - | - | CAr/Hetar |

| ¹³C | 120.6 | - | - | CAr/Hetar |

Note: Data presented is for a related diphenyl-substituted 1,8-naphthyridine (B1210474) and serves as an illustrative example of the types of signals observed. thieme-connect.com Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations within a molecule. sepscience.comelsevier.com The combination of both techniques offers a more complete vibrational analysis. spectroscopyonline.com

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the C-Cl stretching vibrations, as well as C=C and C=N stretching vibrations within the aromatic naphthyridine core. Aromatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. sepscience.comlibretexts.org Therefore, it can provide complementary information to the IR spectrum, aiding in the definitive identification of the compound's vibrational modes.

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the analysis of organic molecules like this compound. rsc.orgbldpharm.com

In a typical ESI-MS experiment, the molecule is ionized, often by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured, providing a very accurate determination of the molecular weight. For this compound (C₈H₄Cl₂N₂), the expected monoisotopic mass is approximately 197.98 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key indicator for the presence of chlorine in the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. edinst.com The resulting spectrum can provide information about the conjugation and electronic structure of the compound. Aromatic systems like 1,8-naphthyridine derivatives typically exhibit strong absorption bands in the UV region. researchgate.net The absorption spectrum of this compound is expected to show distinct peaks corresponding to π-π* transitions within the aromatic rings. nih.gov

Fluorescence emission spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. edinst.comdtic.mil While not all molecules are fluorescent, those with rigid, conjugated systems often exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and can be used for both qualitative and quantitative analysis. amazonaws.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including the planarity of the naphthyridine ring system and the precise geometry of the chloro substituents. researchgate.netvulcanchem.com This technique is invaluable for resolving any structural ambiguities that may arise from spectroscopic data alone.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. nih.gov This data is then compared to the theoretical percentages calculated from the proposed chemical formula. For this compound (C₈H₄Cl₂N₂), the theoretical elemental composition would be calculated and compared against the experimental values to confirm the empirical formula of the synthesized compound. rsc.orgbiosynth.com This technique serves as a crucial final check for the purity and compositional integrity of the molecule. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mpg.de For 1,8-naphthyridine (B1210474) derivatives, DFT calculations are instrumental in optimizing molecular geometries and understanding their electronic properties and reactivity. nih.govias.ac.in

DFT calculations, for instance, at the B3LYP/6-311G(d,p) level of theory, can determine the equilibrium geometry of naphthyridine-based structures. researchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for a precise understanding of the molecule's three-dimensional shape. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In the context of reactivity, DFT helps in identifying the most probable sites for electrophilic or nucleophilic attack. By calculating the electron distribution and molecular electrostatic potential, researchers can predict how a molecule like 2,4-dichloro-1,8-naphthyridine will interact with other reagents. For example, in related chloro-substituted naphthyridines, DFT has been used to assess charge distribution and frontier molecular orbitals to identify which chlorine atom is more susceptible to substitution in cross-coupling reactions. The LUMO densities in 1,8-naphthyridine systems are often located on the naphthyridine moiety, indicating its role in accepting electrons during chemical reactions. ias.ac.in

Theoretical studies on various 1,8-naphthyridine compounds have demonstrated that DFT calculations can also elucidate reaction mechanisms. ias.ac.in By modeling the energies of reactants, transition states, and products, potential synthetic pathways can be evaluated and optimized. ias.ac.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. lapinjournals.comjscimedcentral.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. jscimedcentral.com For derivatives of the 1,8-naphthyridine scaffold, molecular docking has been widely used to explore their potential as therapeutic agents.

These simulations involve placing the ligand into the binding site of a target and using a scoring function to estimate the binding affinity. jscimedcentral.com Studies on 1,8-naphthyridine derivatives have shown their potential to interact with various biological targets. For example, novel 1,8-naphthyridine substituted Schiff base derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 4HJO), a key target in cancer therapy. researchgate.net The results of these simulations revealed favorable binding energies and identified key amino acid residues within the active site that contribute to the binding, enhancing the understanding of their anticancer potential. researchgate.net

Similarly, sulfonamide derivatives of 1,8-naphthyridines have been studied for their inhibitory action on the MepA efflux pump, which is involved in bacterial antibiotic resistance. researchgate.net Molecular docking studies demonstrated a favorable pharmacokinetic profile and potential inhibitory action, guiding further experimental validation. researchgate.net The insights gained from these simulations, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, are vital for optimizing the ligand structure to improve potency and selectivity.

The general process of molecular docking includes:

Preparation of the Receptor and Ligand: This involves obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and the ligand.

Docking Simulation: The ligand is placed in the binding pocket of the receptor, and its conformational space is explored to find the best fit. jscimedcentral.com

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The best-ranked poses are then analyzed to understand the key molecular interactions. jscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. koreascience.krnih.gov QSAR models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects. researchgate.net

Several QSAR studies have been performed on naphthyridine derivatives to explore their therapeutic potential. For instance, QSAR studies on a series of 40 quinolones and 47 naphthyridines were conducted to understand their activity against Gram-negative bacteria. koreascience.kr This study used theoretical descriptors such as net charge (electrostatic effect), van der Waals volume (steric effect), and polarizability and dipole moment (transferability). koreascience.kr The results indicated that for naphthyridines, the steric effect and transferability were the most important factors for describing their antibacterial activity, in contrast to quinolones where the electrostatic effect was dominant. koreascience.kr

Another study developed 3D-QSAR models for 1,8-naphthyridine derivatives with antihypertensive activity. researchgate.net Using the PHASE program, a statistically reliable model with good predictive power (r² = 0.98, q² = 0.74) was achieved. researchgate.net Such models use contour maps to visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or decrease biological activity, providing a clear guide for structural modification.

The development of a QSAR model typically involves these steps:

Data Set Selection: A group of compounds with known structures and measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

QSAR studies on naphthyridines have provided valuable insights into the effects of polarizability, electronegativity, and specific functional groups on their biological activities. researchgate.net

Prediction of Conformational Preferences and Stereoelectronic Effects

The three-dimensional conformation of a molecule is critical to its function, particularly its ability to bind to a biological target. Computational methods are used to predict the stable conformations of molecules and to understand the electronic effects that influence these preferences.

For flexible ligand systems based on the 1,8-naphthyridine scaffold, different binding geometries, including various twists and tilts of the ligand backbone, can be observed. chemrxiv.org Computational modeling allows for the assessment of these different geometries and their impact on steric parameters. For example, calculations on dinuclear copper complexes with PNNP-type ligands (where PNNP refers to a specific ligand structure incorporating the 1,8-naphthyridine core) have shown that different twists and tilts can lead to variations of around 1% in the calculated buried volume, a measure of steric bulk. chemrxiv.org

Analysis of Steric Properties of Naphthyridine Ligands (e.g., Buried Volume Calculations)

The steric properties of ligands are a crucial factor in tuning the reactivity and selectivity of metal complexes used in catalysis. nih.govacs.org For 1,8-naphthyridine-based ligands, which are often used to create dinuclear metal complexes due to the ideal positioning of their two nitrogen atoms, quantifying steric bulk is essential for rational catalyst design. acs.org

A widely used method to quantify the steric properties of a ligand is the calculation of its buried volume (%Vbur) . This parameter represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. chemrxiv.org DFT-optimized geometries are typically used for these calculations. nih.gov

Studies on dinuclear copper(I) chloride complexes with various PNNP-type 1,8-naphthyridine ligands have systematically quantified their steric encumbrance. The results show how modifications to the ligand structure affect the steric environment around the metal centers.

| Compound | %Vbur | %Vbur (reaction hemisphere) | %Vbur (backbone hemisphere) | G (%) |

| iPr(PNNP)Cu₂Cl₂ | 43.2 | 24.8 | 60.8 | 46.4 |

| tBu(PNNP)Cu₂Cl₂ | 47.7 | 33.4 | 62.1 | 51.9 |

| Ph(PNNP)Cu₂Cl₂ | 41.3 | 24.0 | 58.6 | 43.0 |

| Data sourced from ChemRxiv. chemrxiv.org |

This table demonstrates the tunability of steric properties. For instance, changing the substituent on the phosphorus atoms from isopropyl (iPr) to the bulkier tert-butyl (tBu) group significantly increases the buried volume. chemrxiv.org The analysis can be further refined by dividing the sphere into hemispheres to distinguish between the sterics of the ligand backbone and the more accessible "reaction hemisphere". chemrxiv.org

Another important steric descriptor is the G-parameter , which is the fraction of a sphere's surface that is shadowed by the ligand from a point light source at the metal. chemrxiv.org Like the buried volume, the G-parameter provides a quantitative measure of the steric congestion around the active site.

These steric analyses have been applied to various 1,8-naphthyridine-based systems, showing that the steric environment can be finely tuned by modifying the ligand backbone or the substituents at the 2 and 7 positions. nih.govacs.org For example, a planar 2,7-bis(2-pyridyl)-1,8-naphthyridine ligand exhibits very little steric congestion (%Vbur = 29.9%), whereas more complex systems can have buried volumes approaching 50%. nih.gov This quantitative understanding of steric properties is invaluable for correlating structure with catalytic activity and for the rational design of new, improved catalysts. acs.org

Biological and Pharmacological Research of 2,4 Dichloro 1,8 Naphthyridine Derivatives

Antimicrobial Efficacy

The 1,8-naphthyridine (B1210474) nucleus is a well-established pharmacophore in the development of antimicrobial agents. chemimpex.commdpi.comresearchgate.net Derivatives of 2,4-dichloro-1,8-naphthyridine have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, including bacteria and fungi. chemimpex.comresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has consistently demonstrated that derivatives of 1,8-naphthyridine possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comgoogle.comnih.govmdpi.com The first antibacterial agent in this class was nalidixic acid, a 1,8-naphthyridine derivative introduced in 1962, which was primarily used for urinary tract infections caused by Gram-negative bacteria. mdpi.comekb.eg Subsequent modifications to the 1,8-naphthyridine scaffold have led to the development of broad-spectrum antibacterial drugs. mdpi.com For instance, certain 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and enterococci, as well as Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. google.com Some derivatives have also demonstrated the ability to modulate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains. nih.govnih.gov

| Derivative Class | Tested Strains | Observed Activity |

|---|---|---|

| 2-amino-1,8-naphthyridine-3-carboxamides | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, enterococci, Haemophilus influenzae, Moraxella catarrhalis | Active against both Gram-positive and Gram-negative bacteria. google.com |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus | Potentiates the activity of fluoroquinolone antibiotics. nih.govnih.gov |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus | Enhances the efficacy of fluoroquinolones. nih.govnih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and 1,8-naphthyridine derivatives have shown promise in this area. rsc.orgnih.gov A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. rsc.orgnih.gov One of the most potent compounds, ANA-12, exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL. rsc.orgnih.gov Other derivatives in the same study also showed good to moderate activity. rsc.org These findings highlight the potential of the 1,8-naphthyridine scaffold in developing new anti-TB drugs. rsc.orgnih.govrsc.org

| Derivative | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|

| ANA-12 | 6.25 rsc.orgnih.gov |

| ANC-2 | 12.5 rsc.org |

| ANA-1 | 12.5 rsc.org |

| ANA-6 | 12.5 rsc.org |

| ANA-7 | 12.5 rsc.org |

| ANA-8 | 12.5 rsc.org |

| ANA-10 | 12.5 rsc.org |

Antifungal Properties

The antimicrobial activity of 1,8-naphthyridine derivatives extends to antifungal properties. chemimpex.com Research has indicated that these compounds can be effective against various fungal strains. chemimpex.com For example, certain hydrazono and azo derivatives of 1,8-naphthyridine have been found to be active against Aspergillus niger and Candida albicans, with their activity being comparable to the standard drug griseofulvin. mdpi.com

Antineoplastic and Anticancer Potentials

The 1,8-naphthyridine scaffold is a crucial pharmacophore in the design of new anticancer drugs. ekb.egresearchgate.net Derivatives of this compound have been extensively investigated for their ability to inhibit the growth of various cancer cells through multiple mechanisms of action. researchgate.netekb.egresearchgate.net

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Numerous studies have demonstrated the cytotoxic effects of 1,8-naphthyridine derivatives against a wide range of human cancer cell lines. researchgate.netekb.egresearchgate.netnih.gov For instance, some derivatives have shown potent activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer cell lines. ekb.egresearchgate.net A study on 1,8-naphthyridine-3-carboxamide derivatives revealed significant in vitro cytotoxicity against eight different human cancer cell lines, including breast (HBL-100), oral (KB), and colon (SW-620) cancer cells. researchgate.net Another study highlighted a 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) derivative that exhibited significant anti-tumor activities against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.gov

| Derivative Class/Compound | Cancer Cell Line(s) | Observed Activity (IC50) |

|---|---|---|

| 1,8-Naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 μM researchgate.net |

| 1,8-Naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 μM researchgate.net |

| 1,8-Naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 μM researchgate.net |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate) | 1 μM nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 (Prostate) | 1.5 μM nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 (Prostate) | 3 μM nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 (Prostate) | 3 μM nih.gov |

Mechanisms of Action

The anticancer activity of 1,8-naphthyridine derivatives is attributed to several mechanisms of action, highlighting their versatility as therapeutic agents. ekb.egresearchgate.net These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cell proliferation and survival. ekb.egresearchgate.net

Apoptosis Induction: Many 1,8-naphthyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. ekb.egresearchgate.neta2bchem.com For example, a new 4-phenyl-1,8-naphthyridine derivative was found to induce apoptosis in carcinoma cells. a2bchem.com Another study on a nalidixic acid derivative demonstrated its ability to induce apoptosis in breast cancer cells through the activation of the caspase pathway. mdpi.com

Cell Cycle Arrest: The ability to halt the cell cycle is another key mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects. ekb.egresearchgate.neta2bchem.com Several derivatives have been reported to cause cell cycle arrest at different phases, such as the G2/M phase. ekb.egmdpi.com For instance, a derivative of nalidixic acid was shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. mdpi.compreprints.org

Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and transcription, making them important targets for cancer therapy. mdpi.compreprints.org Certain 1,8-naphthyridine derivatives act as topoisomerase inhibitors. ekb.egresearchgate.net For example, some derivatives have been identified as potent inhibitors of both topoisomerase IIα and topoisomerase IIβ. mdpi.compreprints.org

Kinase Inhibition: Protein kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation, and their dysregulation is often implicated in cancer. ekb.egresearchgate.net Derivatives of 1,8-naphthyridine have been developed as protein kinase inhibitors. ekb.egresearchgate.netresearchgate.net

DNA Intercalation: Some 1,8-naphthyridine derivatives can insert themselves between the base pairs of DNA, a process known as DNA intercalation. ekb.eg This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Anti-inflammatory and Analgesic Activities

Derivatives of 1,8-naphthyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govekb.egmdpi.com Research has shown that specific structural modifications to the 1,8-naphthyridine core can lead to compounds with potent activities in these areas. nih.govnih.gov

A study focused on a series of substituted 5-amino nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides, which were synthesized to explore their potential as anti-inflammatory and analgesic agents. nih.gov Several of these compounds exhibited noteworthy anti-inflammatory properties in rat models, while others displayed predominant analgesic activity, often accompanied by sedative effects in mice. nih.gov Notably, one of the most effective anti-inflammatory compounds from this series, with an 80% inhibition of edema at a specific dose, showed no gastrolesive effects when administered orally to rats at a high dose. nih.gov

In another study, N-substituted 5-amino-N,N-diethyl-9-isopropyl nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides were synthesized from 2,4-dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide and evaluated for their pharmacological properties. nih.gov Many of these derivatives displayed potent anti-inflammatory and/or analgesic activities and were notably devoid of acute gastrotoxicity. nih.gov The research indicated that N-monosubstituted derivatives were generally more potent as anti-inflammatory agents, whereas the N,N-disubstituted compounds showed higher analgesic activity. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected 1,8-Naphthyridine Derivatives

| Compound Type | Key Findings | Reference |

|---|---|---|

| Substituted 5-amino nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides | Exhibited significant anti-inflammatory and/or analgesic activities. One compound showed 80% edema inhibition with no gastrolesive effects. | nih.gov |

| N-substituted 5-amino-N,N-diethyl-9-isopropyl nih.govresearchgate.nettriazolo[4,3-a] researchgate.netnaphthyridine-6-carboxamides | Showed potent anti-inflammatory and/or analgesic effects without acute gastrotoxicity. N-monosubstituted were more potent anti-inflammatory agents, while N,N-disubstituted had higher analgesic activity. | nih.gov |

Antiviral Properties

The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of antiviral agents. ekb.egmdpi.comresearchgate.net The structural versatility of these compounds allows for modifications that can target various viral processes. tandfonline.com

Enoxacin, a fluoroquinolone antibiotic containing the 1,8-naphthyridine core, and its derivatives have been investigated for a range of therapeutic applications, including antiviral activity. researchgate.net The ability to chemically modify the quinolone structure has opened avenues for transforming these antibacterial agents into compounds with other biological effects. researchgate.net Furthermore, research has highlighted the potential of 1,8-naphthyridine derivatives as inhibitors of HIV integrase, a key enzyme in the viral replication cycle. researchgate.net

Neurological and Central Nervous System Applications

Derivatives of 1,8-naphthyridine have shown considerable promise in the treatment of various neurological and central nervous system (CNS) disorders. nih.govsmolecule.com

Several studies have reported the anticonvulsant properties of 1,8-naphthyridine derivatives. ekb.egresearchgate.netresearchgate.net A series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were synthesized and screened for their anticonvulsant effects. researchgate.net With the exception of one compound, the tested derivatives exhibited significant anticonvulsant activity. researchgate.net Notably, the activity of three specific derivatives at a dose of 250 mg/kg was found to be comparable to the standard drug diazepam. researchgate.net

In another study, newly synthesized piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and related compounds were evaluated for their neurotropic activity. nih.gov Several of these compounds demonstrated high anticonvulsant activity, particularly in a pentylenetetrazol-induced seizure model, where their efficacy surpassed that of the established antiepileptic drug ethosuximide (B1671622). nih.gov

The 1,8-naphthyridine scaffold is being actively investigated for its potential in treating neurodegenerative diseases. tandfonline.comekb.egresearchgate.net Research suggests that these compounds may offer therapeutic benefits for conditions such as Alzheimer's disease, depression, and multiple sclerosis. nih.govekb.eg

The potential of 1,8-naphthyridine derivatives in Alzheimer's disease is linked to their ability to interact with relevant biological targets. researchgate.net For instance, some derivatives are being explored for their neuroprotective effects. A patent has been filed for 1,8-naphthyridine-derived compounds for the treatment of diseases of the central nervous system caused by neurodegeneration, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. wipo.int

Furthermore, the 1,8-naphthyridine framework has been associated with antidepressant properties, highlighting its potential to address neurological disorders beyond neurodegeneration. ekb.egresearchgate.net

Other Pharmacological Activities